molecular formula C12H19NO2 B033651 1-(3,4-Diethoxyphenyl)ethanamine CAS No. 105321-50-4

1-(3,4-Diethoxyphenyl)ethanamine

Cat. No.: B033651
CAS No.: 105321-50-4
M. Wt: 209.28 g/mol
InChI Key: OXUSXEBIIDKQFW-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)ethanamine, also known as 1-DEPEA, is a substituted phenethylamine compound that has been widely studied in laboratory experiments due to its potential applications in scientific research. It is a derivative of phenethylamine, a naturally occurring compound that is found in many plants, animals, and fungi. It has been used to study various biochemical and physiological effects, as well as its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of Apremilast

Identification in Gas Chromatography-Mass Spectrometry

The compound has been identified in gas chromatography and mass spectrometry analysis. This identification is crucial for routine analysis of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).

Metabolism by Cytochrome P450 Enzymes

Studies have focused on the metabolism of 1-(3,4-Diethoxyphenyl)ethanamine derivatives by cytochrome P450 enzymes. These studies are significant for understanding the pharmacokinetics and potential drug-drug interactions of these compounds (Nielsen et al., 2017).

Pharmacological Properties

Research has also been conducted on the pharmacological properties of this compound derivatives. These studies contribute to understanding their mechanism of action and potential therapeutic applications (Eshleman et al., 2018).

Synthesis for Polyetherimides

The compound is used in the synthesis of polyetherimides, focusing on economic preparation and improved properties like thermal stability and flame retardancy (Lin, Chang, & Cheng, 2011).

Antimicrobial and Antidiabetic Studies

Schiff bases derived from this compound have been synthesized and evaluated for antimicrobial and antidiabetic activities. These compounds have shown inhibitory activities against bacterial growth and α-amylase, an enzyme relevant in diabetes management (G et al., 2023).

Properties

IUPAC Name

1-(3,4-diethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUSXEBIIDKQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387814
Record name 1-(3,4-diethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105321-50-4
Record name 3,4-Diethoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105321-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-diethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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